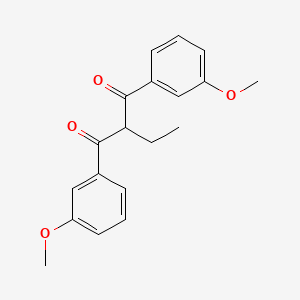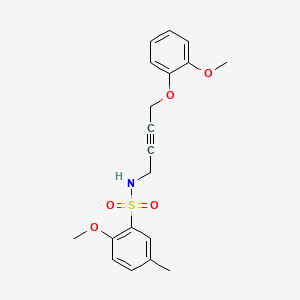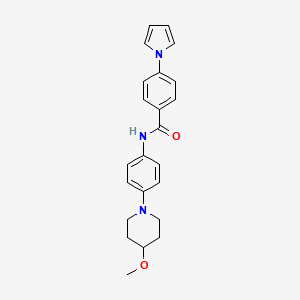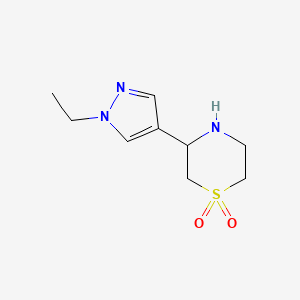
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives, which include a five-membered heterocycle containing two nitrogen atoms, are extensively found as a core framework in a huge library of heterocyclic compounds . These compounds demonstrate a broad spectrum of physical, chemical and biological characteristics .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves innovative routes and environment-friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
Pyrazole derivatives are pi-excessive aromatic monocyclic heterocyclic compounds having two N-atoms in a 5-membered 1,2-diazole ring .Chemical Reactions Analysis
There are three sites for electrophilic attack in the pyrazole moiety, which is in tautomeric equilibrium with the active methylene group and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure and substituents .作用機序
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide inhibits the activity of EZH2 by binding to the catalytic domain of the protein. This leads to a decrease in the levels of H3K27me3, a histone modification that is associated with gene silencing. The inhibition of EZH2 activity by this compound results in the reactivation of tumor suppressor genes that are normally silenced in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of EZH2 activity, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in vivo. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
実験室実験の利点と制限
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential as a cancer therapeutic. However, this compound also has some limitations. It is not effective in all types of cancer, and its efficacy can be limited by the development of resistance in cancer cells.
将来の方向性
There are several future directions for research on 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for individual patients. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
合成法
The synthesis of 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide involves several steps, starting with the reaction of 1-ethyl-4-nitro-1H-pyrazole with thiosemicarbazide to form 3-(1-ethylpyrazol-4-yl)-1,2,4-thiadiazolidine-1,1-dioxide. This intermediate is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide to yield the final product, this compound.
科学的研究の応用
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide has been extensively studied for its potential as a cancer therapeutic. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. Clinical trials have also shown promising results, with this compound demonstrating efficacy in the treatment of relapsed or refractory non-Hodgkin lymphoma and solid tumors.
特性
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKHIPQBSJHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CS(=O)(=O)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

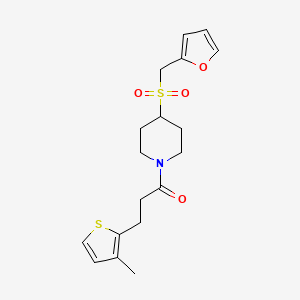
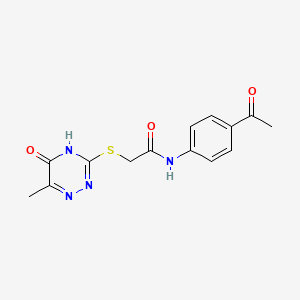

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
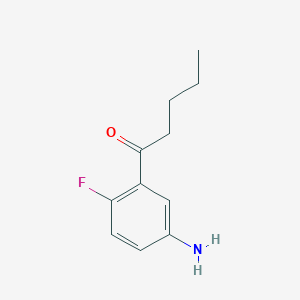
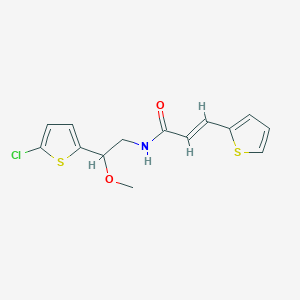
![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
